molecular formula C28H23N3O6 B11343556 5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11343556
M. Wt: 497.5 g/mol
InChI Key: DPZNPFSRIIATLB-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a benzofuran moiety, and substituted phenyl groups

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the benzofuran moiety. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Oxazole Ring: This step often involves the use of reagents such as N-bromosuccinimide (NBS) for bromination, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzofuran and oxazole intermediates using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H23N3O6/c1-3-35-20-12-8-17(9-13-20)24-16-22(31-37-24)27(32)30-25-21-6-4-5-7-23(21)36-26(25)28(33)29-18-10-14-19(34-2)15-11-18/h4-16H,3H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

DPZNPFSRIIATLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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